N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Heck coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfonamides.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have applications in medicinal chemistry as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the sulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to its combination of a benzothiazole moiety and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-16-29(17-4-2)34(31,32)22-14-12-19(13-15-22)25(30)27-21-9-7-8-20(18-21)26-28-23-10-5-6-11-24(23)33-26/h3-15,18H,1-2,16-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSBCHQEPYNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.